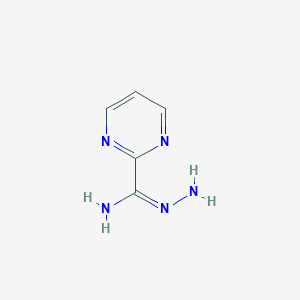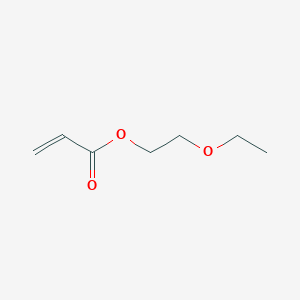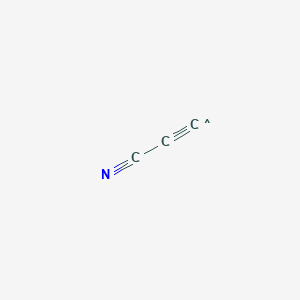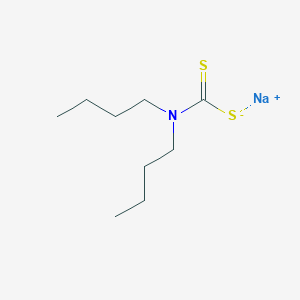
Sodium dibutyldithiocarbamate
Übersicht
Beschreibung
Synthesis Analysis
Sodium dibutyldithiocarbamate might be synthesized through reactions involving dibutylamine, carbon disulfide, and sodium hydroxide. While specific methods for this compound are not detailed, a related process involves sodium molybdate reacting with dibutylamine and carbon disulfide under optimized conditions to form molybdenum dibutyldithiocarbamate, which may share similarities with the synthesis of the sodium salt (L. Xin-liang, 2002).
Molecular Structure Analysis
The molecular structure of sodium dibutyldithiocarbamate can be understood through related dithiocarbamate complexes. For instance, N,N-Dialkyldithiocarbamate complexes exhibit structures determined by their infrared and mass spectra, which may give insights into the structural aspects of sodium dibutyldithiocarbamate (At Casey et al., 1972).
Chemical Reactions and Properties
Sodium dibutyldithiocarbamate participates in various chemical reactions due to its dithiocarbamate group. It can form complexes with heavy metals, which is essential for its applications in chelation therapy and industrial processes. The compound's reactivity and interactions can be further understood by examining similar dithiocarbamate reactions, such as the formation of metal complexes and their spectroscopic properties (T. Honjo, 1984).
Physical Properties Analysis
The physical properties of sodium dibutyldithiocarbamate, such as solubility, melting point, and density, are critical for its application and handling. These properties would typically be influenced by the alkyl chain length and the nature of the dithiocarbamate group, although specific data for this compound is not provided in the available literature.
Chemical Properties Analysis
The chemical properties, including stability, reactivity with other compounds, and pH dependence, are significant for understanding the behavior of sodium dibutyldithiocarbamate in different environments. While specific information on this compound is limited, studies on similar dithiocarbamates provide insights into their behavior, such as their role in water treatment and interactions with metals (Xu Ding et al., 2020).
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications : Sodium dibutyldithiocarbamate derivatives have been studied for their potential in treating various medical conditions. For example, Sodium 4-phenylbutyrate (Buphenyl, 4PBA), a derivative, has been used in clinical trials for cystic fibrosis patients, showing potential in inducing epithelial CFTR function in vivo (Rubenstein & Zeitlin, 1998). Additionally, Sodium hydroxybutyrate, another derivative, has been used in the treatment of narcolepsy, improving nocturnal sleep and reducing initial emotional tension (Iakhno Nn & Murmazaev Ms, 1985).
Chemical Synthesis : Sodium dibutyldithiocarbamate itself has been used in the synthesis of other compounds. For example, it has been utilized in the synthesis of Molybdenum dibutyldithiocarbamate (MoDTC), a lubricating oil additive (L. Xin-liang, 2002).
Agricultural Applications : In agriculture, sodium dimethyldithiocarbamate, a related compound, has been studied for its effect on water uptake, transpiration, and stomatal opening in plants (G. Thorn & W. H. Minshall, 1964).
Ecotoxicity and Environmental Impact : The compound's impact on the environment has also been a subject of study. For instance, its ecotoxicity and the effects of its metal chelates have been evaluated using the model organism Caenorhabditis elegans (Yitian Wang et al., 2020).
Medical Research : Sodium dibutyldithiocarbamate derivatives have been investigated for their potential anticancer effects, such as Sodium butyrate's role in inhibiting the growth of hepatocellular carcinoma cells (Honggang Wang et al., 2013).
Analytical Chemistry : The compound has also been used in spectrophotometric determination methods, aiding in the detection of other dithiocarbamates (A. Malik & A. Rao, 1990).
Treatment of Poisoning : Sodium diethyldithiocarbamate, another derivative, has been used in treating nickel carbonyl poisoning, demonstrating its role in medical toxicology (Sunderman Fw, 1990).
Energy Storage : Research on Sodium and Sodium-Ion batteries over the last 50 years has included the use of sodium-based compounds, highlighting the role of sodium in energy storage technologies (C. Delmas, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;N,N-dibutylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS2.Na/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMLQUKVJARKRN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NNaS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044800 | |
| Record name | Sodium dibutylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Amber liquid; [HSDB] | |
| Record name | Carbamodithioic acid, N,N-dibutyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium dibutyldithiocarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7098 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium dibutyldithiocarbamate | |
CAS RN |
136-30-1 | |
| Record name | Sodium dibutyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamodithioic acid, N,N-dibutyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium dibutylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dibutyldithiocarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DIBUTYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2501TO502W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2900 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



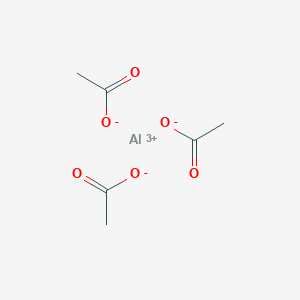
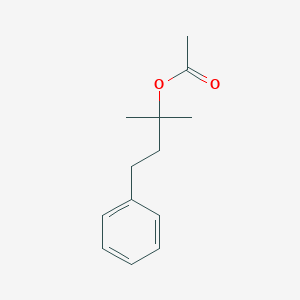
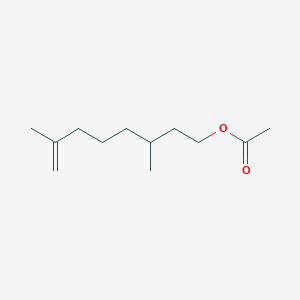
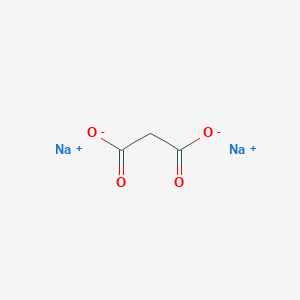



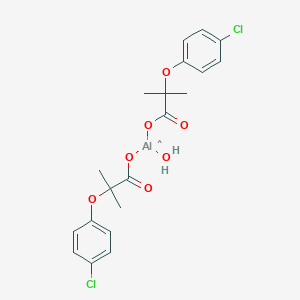
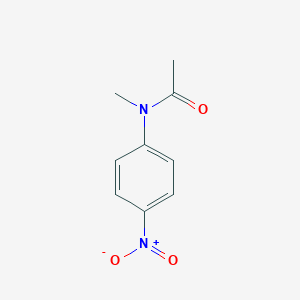
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)

